molecular formula C15H10ClN3O4S B2446498 5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide CAS No. 330201-09-7

5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide

Cat. No.: B2446498
CAS No.: 330201-09-7
M. Wt: 363.77
InChI Key: VVGQOBFQJIYQBI-UHFFFAOYSA-N
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Description

5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide is a complex organic compound with a unique structure that includes a benzothiazole ring, a nitro group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide typically involves multiple steps. One common method starts with the preparation of the benzothiazole ring, followed by the introduction of the nitro group and the benzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the chlorine atom can result in various substituted benzamides.

Scientific Research Applications

5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: Used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide involves its interaction with molecular targets, such as enzymes or receptors. The specific pathways and targets depend on the biological context and the specific derivatives of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)pentanamide
  • 5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(2-methylphenyl)methylsulfonyl]pyrimidine-4-carboxamide

Uniqueness

5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O4S/c1-23-9-3-4-11-13(7-9)24-15(17-11)18-14(20)10-6-8(16)2-5-12(10)19(21)22/h2-7H,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVGQOBFQJIYQBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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